Product packaging for 1,3-Diisothiocyanatopropane(Cat. No.:CAS No. 52714-52-0)

1,3-Diisothiocyanatopropane

Cat. No.: B1634453
CAS No.: 52714-52-0
M. Wt: 158.2 g/mol
InChI Key: HSFDFWROECINQQ-UHFFFAOYSA-N
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Description

Academic Significance of Bifunctional Isothiocyanate Compounds

Bifunctional isothiocyanates, such as 1,3-diisothiocyanatopropane (B21697), are of considerable academic interest due to the high reactivity of the isothiocyanate (-N=C=S) group. These compounds serve as crucial building blocks in organic synthesis. docbrown.info They are widely used in the construction of various nitrogen- and sulfur-containing heterocyclic compounds, which are scaffolds present in many biologically active molecules. docbrown.infonih.govnih.govopenmedicinalchemistryjournal.com The dual reactivity allows for the synthesis of symmetrical molecules and participation in polymerization reactions. Isothiocyanates are key precursors for synthesizing thioamides, thioureas, and other derivatives that have applications ranging from organocatalysis to medicinal chemistry. docbrown.infocsic.es The study of bifunctional isothiocyanates contributes to the development of new synthetic methodologies and the discovery of materials with unique properties. tandfonline.comnih.gov

Historical Context and Evolution of Research on Propane-Bridged Chemical Structures

The foundation for propane-bridged structures lies in the fundamental understanding of simple hydrocarbons. Propane (B168953) (C₃H₈) was first synthesized in 1857 by the French chemist Marcellin Berthelot, whose work was pivotal in advancing the field of organic synthesis by demonstrating that organic compounds could be created from elemental or inorganic precursors. researchgate.net Initially, research focused on the basic properties and reactions of propane itself. openmedicinalchemistryjournal.comresearchgate.net

Over time, chemists began to utilize the propane backbone as a flexible, non-reactive spacer in more complex molecules. This led to the evolution of research on propane-bridged structures, where the three-carbon chain serves to connect two functional groups. nih.gov The study of such molecules, like 1,3-bis(diphenylphosphino)propane, was crucial in the development of coordination chemistry and catalysis. nih.gov The propane bridge's flexibility allows the terminal functional groups to adopt specific spatial orientations, influencing the molecule's reactivity and the properties of its derivatives. This principle underpins the utility of this compound, where the propane linker positions the two isothiocyanate groups to engage in a variety of chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S2 B1634453 1,3-Diisothiocyanatopropane CAS No. 52714-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diisothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDFWROECINQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031712
Record name 1,3-Diisothiocyanatopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52714-52-0, 109704-32-7
Record name Propane, 1,3-diisothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisothiocyanatopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109704-32-7
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Chemical Reactivity and Derivatization Strategies of 1,3 Diisothiocyanatopropane

Exploration of Bifunctional Reactivity in Cross-Linking Systems

1,3-Diisothiocyanatopropane (B21697) is a bifunctional molecule, meaning it has two reactive isothiocyanate (-N=C=S) groups. This characteristic makes it a valuable cross-linking agent, capable of forming bridges between polymer chains or other molecules. nih.gov

Specific Reaction Mechanisms Governing Cross-Linking Processes

The cross-linking process primarily involves the reaction of the isothiocyanate groups with nucleophiles, such as amines, thiols, or hydroxyl groups present on the molecules to be cross-linked. The reaction with a primary amine, for instance, results in the formation of a stable thiourea (B124793) linkage. researchgate.netresearchgate.net When this compound reacts with two separate molecules bearing such nucleophilic groups, a cross-link is established.

The mechanism of this reaction is analogous to the addition of amines to isocyanates. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the thiourea derivative. The bifunctionality of this compound allows this reaction to occur at both ends of the molecule, thereby creating the cross-link. researchgate.netsavemyexams.com

In some systems, particularly in the context of protein cross-linking, the reaction can be influenced by the local environment and the presence of catalysts. nih.gov The reaction mechanism can be complex, sometimes involving enzyme catalysis or mediation by reactive species generated by oxidoreductases. nih.gov

Kinetic and Thermodynamic Aspects of Cross-Linking

The kinetics of cross-linking with diisothiocyanates are influenced by several factors, including the nature of the nucleophile, the solvent, pH, and temperature. The reaction with amines is generally faster than with alcohols or thiols. The rate of reaction typically increases with the nucleophilicity of the attacking group. nih.gov

Thermodynamically, the formation of the thiourea bond is generally a favorable process, leading to a stable cross-linked network. The thermodynamics of reversible cross-linking systems, while not directly studied for this compound, often involve an equilibrium between the cross-linked and un-cross-linked states, which can be influenced by temperature. rug.nl

Nucleophilic Additions to Isothiocyanate Groups

The isothiocyanate group is highly susceptible to nucleophilic attack at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. savemyexams.com

Formation of Thiourea and Related Heterocycles

The most common nucleophilic addition reaction involving isothiocyanates is the formation of thioureas upon reaction with primary or secondary amines. researchgate.netresearchgate.net In the case of this compound, reaction with two equivalents of an amine leads to the formation of a bis-thiourea derivative.

Furthermore, the bifunctional nature of this compound allows for the synthesis of various heterocyclic compounds. For example, reaction with a molecule containing two nucleophilic groups, such as a diamine or an amino alcohol, can lead to the formation of a cyclic thiourea derivative. If the two nucleophilic groups are appropriately positioned on the same molecule, an intramolecular cyclization can occur after the initial nucleophilic attack, leading to the formation of heterocycles. csic.es For instance, the reaction with a 1,2- or 1,3-diamine could potentially yield six- or seven-membered heterocyclic rings containing a thiourea moiety. The synthesis of 1,3-thiazolidine derivatives from isothiocyanates and amines highlights the versatility of this reaction pathway. csic.es

Structure-Reactivity Relationships in Addition Reactions

The reactivity of the isothiocyanate group in nucleophilic addition reactions is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the isothiocyanate can enhance the electrophilicity of the carbon atom, thereby increasing the reaction rate. csic.es Conversely, bulky substituents near the isothiocyanate group can hinder the approach of the nucleophile, slowing down the reaction.

The nature of the nucleophile is also critical. Stronger nucleophiles, such as primary amines, react more readily than weaker nucleophiles like alcohols. libretexts.org The structure of the nucleophile, including steric hindrance around the nucleophilic center, will also affect the rate of addition. libretexts.org In the context of this compound, the flexibility of the three-carbon chain allows the two isothiocyanate groups to react independently, although the reaction of the first group might have a slight electronic effect on the reactivity of the second.

Cycloaddition Chemistry Involving Isothiocyanate Functionalities

Isothiocyanates can participate in cycloaddition reactions, although this is a less common reaction pathway compared to nucleophilic addition. The C=N or C=S double bonds within the isothiocyanate group can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. ijrpc.comwikipedia.org

1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. ijrpc.commdpi.comsheffield.ac.uk For example, the reaction of an isothiocyanate with an azide (B81097) could potentially lead to the formation of a thiatriazole ring system. Similarly, reaction with a nitrone could yield an oxathiazolidine derivative. The regioselectivity of these cycloadditions is often governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile (the isothiocyanate). youtube.com While specific examples involving this compound in cycloaddition reactions are not extensively documented in the provided search results, the general reactivity of isothiocyanates suggests this is a plausible area for derivatization.

Advanced Derivatization Techniques for this compound

The bifunctional nature of this compound, characterized by two highly reactive isothiocyanate (-N=C=S) groups separated by a flexible three-carbon propyl chain, makes it a versatile reagent in chemical derivatization. These electrophilic groups readily react with a variety of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages. mdpi.comlibretexts.org This reactivity is the foundation for its application in advanced derivatization strategies aimed at enhancing analytical detection, assessing product stability, and creating novel functional molecules.

Methodologies for Analytical Enhancement in Complex Matrices

The analysis of chemical compounds within complex matrices, such as biological fluids or environmental samples, often requires a derivatization step to improve the analyte's properties for separation and detection. nih.govresearchgate.net this compound can serve as a derivatizing agent, particularly for analytes containing primary or secondary amine functionalities. The reaction converts the amine into a thiourea derivative, which can enhance its detectability by chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

The core of this methodology is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group. mnstate.edu This reaction is typically efficient and proceeds under mild conditions. mdpi.com For analytical purposes, the derivatization can be designed to introduce a specific tag or to alter the volatility and thermal stability of the analyte. Given that this compound has two reactive sites, it can be used to link an analyte to a reporter molecule or to create larger, more easily detectable adducts.

Research Findings:

While specific studies detailing this compound as a standard derivatization agent for routine analysis are not prevalent, the underlying chemistry is well-established. The synthesis of thiourea derivatives from isothiocyanates and amines is a high-yield reaction used to create diverse molecular structures. mdpi.comnih.gov This principle can be adapted for analytical enhancement. For instance, reacting an amine-containing analyte with an excess of this compound would yield a derivative with a free isothiocyanate group. This remaining group could then be reacted with a second reagent, such as an amine-functionalized fluorophore, to create a highly sensitive molecule for fluorescence detection.

Alternatively, for analytes that are difficult to detect, derivatization with this compound can improve their chromatographic behavior and provide a characteristic mass spectral fragmentation pattern, aiding in their identification and quantification in complex mixtures. nih.gov

Table 1: Potential Derivatization Reactions for Analytical Enhancement

Analyte Class Functional Group Derivatization Product with this compound Analytical Advantage
Primary Amines -NH₂ N,N'-disubstituted thiourea Increased molecular weight, improved thermal stability for GC, characteristic mass fragmentation.
Secondary Amines >NH N,N,N'-trisubstituted thiourea Increased molecular weight, predictable fragmentation for MS analysis.
Amino Acids -NH₂ Thiourea-amino acid conjugate Enables analysis by methods like GC-MS after esterification of the carboxyl group.

Stability Assessments of Chemically Derivatized Products

The utility of a derivatization strategy depends heavily on the stability of the resulting products under analytical and storage conditions. The primary products of derivatization with this compound are thioureas. Thiourea derivatives are generally stable compounds, but their stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Research Findings:

Assessment of stability is crucial. For quantitative methods, the derivative must not degrade during sample preparation, storage, or analysis. Stability studies would typically involve exposing the derivatized product to a range of conditions (e.g., varying pH, temperature, light exposure) and monitoring its concentration over time, often using HPLC or GC-MS. The potential for hydrolysis of the thiourea linkage, particularly under strong acidic or basic conditions, must be evaluated.

Table 2: Factors Influencing the Stability of Thiourea Derivatives

Factor Effect on Stability Research Context
pH Can catalyze hydrolysis at extreme acidic or basic conditions, breaking the thiourea bond. General chemical principle for amide and thioamide-like structures.
Temperature High temperatures can lead to thermal decomposition, especially for complex derivatives. Reaction conditions for thiourea synthesis are often at room temperature to avoid degradation. mdpi.com
Oxidizing Agents The sulfur atom in the thiourea group can be susceptible to oxidation. Thioureas can be converted to other sulfur-containing compounds.
Further Cyclization Reaction with bifunctional reagents can lead to the formation of more complex, stable, or unstable heterocyclic systems. Synthesis of 4-thiazolidinones from thioureas demonstrates this potential transformation. dergipark.org.tr

| Tautomerism | Derivatives like 1,3-thiazolidin-4-ones can exist in different tautomeric forms, affecting equilibrium and stability. dergipark.org.tr | The presence of multiple forms can complicate analysis if not controlled. dergipark.org.tr |

Functionalization Strategies for Novel Chemical Probes

The development of novel chemical probes is a significant area of chemical biology, aiming to create molecules that can be used to study biological processes, identify protein targets, or act as imaging agents. nih.govsigmaaldrich.com The bifunctional nature of this compound makes it an ideal scaffold or linker for constructing such probes. Its two reactive ends can be used to connect a "warhead" or "pharmacophore" (a group that interacts with a biological target) to a "handle" (a group used for detection or isolation). sigmaaldrich.com

Research Findings:

The strategy involves a stepwise synthesis. First, one isothiocyanate group of this compound reacts with an amine-containing bioactive molecule. This reaction must be carefully controlled to ensure monosubstitution. The resulting intermediate, which now bears a terminal isothiocyanate group, can then be reacted with a second amine-containing molecule that serves as the reporter or handle. This handle could be:

A fluorophore for fluorescence imaging.

A biotin (B1667282) tag for affinity purification of the target protein.

An alkyne or azide group for subsequent "click chemistry" conjugation to a wide range of other tags. nih.gov

This modular approach allows for the creation of a library of chemical probes from a single bioactive lead compound by attaching different functional handles. sigmaaldrich.com Fully functionalized probes often include a diversity element (the bioactive part), a photoreactive group for covalent cross-linking to the target, and an alkyne handle for reporter tag conjugation. nih.gov this compound can act as the core linker connecting these essential components.

Table 3: Strategy for Building a Chemical Probe Using this compound

Probe Component Function Example Moiety to be Attached
Scaffold Connects the functional components. This compound
Diversity Element Binds to the biological target of interest. An amine-containing pharmacophore or ligand.
Reporter/Handle Enables detection or isolation of the probe-target complex. Amine-functionalized fluorophore (e.g., Dansyl cadaverine), Biotin-amine, Alkyne-amine. nih.govsigmaaldrich.com

| (Optional) Reactive Group | Forms a covalent bond with the target upon activation (e.g., UV light). | A photoreactive group like a benzophenone (B1666685) or diazirine attached to the probe structure. sigmaaldrich.comenamine.net |

Coordination Chemistry of 1,3 Diisothiocyanatopropane

Ligand Characteristics of Bifunctional Isothiocyanates

Bifunctional isothiocyanates, such as 1,3-diisothiocyanatopropane (B21697), possess distinct characteristics that govern their interaction with metal centers. These are primarily defined by the electronic properties of the isothiocyanate group and the steric factors introduced by the propane (B168953) backbone.

The isothiocyanate anion (NCS⁻) is a classic example of an ambidentate ligand, meaning it has two potential donor atoms, nitrogen and sulfur, through which it can bind to a metal center. wikipedia.orgwikipedia.org The choice of the coordinating atom is largely dictated by the principle of Hard and Soft Acids and Bases (HSAB).

Donor Preference: Hard metal ions, which are typically small and highly charged, preferentially bind to the hard nitrogen atom. This N-bonded coordination is referred to as isothiocyanate. wikipedia.org Conversely, soft metal ions, which are larger and more polarizable, tend to form bonds with the soft sulfur atom, a mode known as thiocyanate (B1210189) coordination. wikipedia.org First-row transition metals, for instance, typically bind to the nitrogen atom. wikipedia.org

Coordination Geometry: The coordination mode influences the geometry of the complex. The metal-nitrogen-carbon (M–N–C) bond angle in isothiocyanate complexes is generally close to 180°, indicating a relatively linear arrangement. wikipedia.orgresearchgate.net In contrast, the metal-sulfur-carbon (M–S–C) angle in thiocyanate complexes is typically around 100°. wikipedia.org

As a bifunctional ligand, this compound can exhibit several coordination modes:

Bridging Ligand: It can span between two metal centers, with each isothiocyanate group binding to a different metal. This is a common mode in the formation of coordination polymers. sfu.ca

Chelating Ligand: Both isothiocyanate groups can coordinate to the same metal center, forming a stable chelate ring.

Table 1: Donor Atom Preference in Isothiocyanate Complexes

Metal Ion Type (HSAB) Preferred Donor Atom Coordination Name
Hard Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺, Ni²⁺) Nitrogen Isothiocyanate
Soft Acids (e.g., Rh³⁺, Pt²⁺, Ag⁺, Au⁺) Sulfur Thiocyanate
Borderline Acids (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Can be either N or S, sensitive to other factors Isothiocyanate/Thiocyanate

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure. wikipedia.org This process significantly enhances the stability of the resulting complex compared to complexes with analogous monodentate ligands, an observation known as the chelate effect. wikipedia.orgshivajichk.ac.in

When this compound acts as a chelating ligand, it forms a six-membered ring with the metal ion (–M–N–C–C–C–N–). The stability gained from the chelate effect is primarily attributed to thermodynamic factors. The coordination of one bidentate ligand displaces two monodentate ligands, leading to an increase in the number of independent molecules in the system. unife.it This results in a favorable (positive) change in entropy, which makes the free energy of the chelation reaction more negative, thus increasing the formation constant of the complex. wikipedia.orgunife.it The stability of the chelate ring is also influenced by its size; six-membered rings, such as the one formed by this compound, are generally stable, though often slightly less so than five-membered rings. The inherent conformational flexibility of the propane chain allows it to adopt a low-energy chair-like conformation to minimize steric strain within the chelate ring.

Synthesis and Structural Elucidation of Metal-Isothiocyanate Complexes

The synthesis of metal complexes with this compound can be approached through several methods, often leading to the formation of coordination polymers where the ligand acts as a linker. The resulting structures are then characterized to understand their geometric and electronic properties.

Coordination polymers are multi-dimensional networks of metal ions linked by organic ligands. sfu.camdpi.com The bifunctional nature of this compound makes it an ideal bridging ligand for constructing such extended architectures. In these syntheses, the metal ion often acts as a template, directing the self-assembly of the ligands around it to form a thermodynamically stable and ordered network. rsc.orgresearchgate.net

The synthesis typically involves combining a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as temperature, concentration, and the choice of solvent, can influence the final structure and dimensionality of the resulting polymer (e.g., 1D chain, 2D layer, or 3D framework). researchgate.netrsc.org For example, reacting a metal salt like nickel(II) chloride with this compound could yield a one-dimensional chain polymer with the formula [Ni(NCS-C₃H₆-NCS)Cl₂]n, where the propane diisothiocyanate ligand bridges the nickel centers.

The geometric and electronic structures of complexes containing this compound are fundamental to understanding their properties.

Electronic Structures: The electronic properties of these complexes are governed by the d-orbital splitting of the metal ion in the ligand field created by the this compound and any other co-ligands. pku.edu.cn Isothiocyanate is generally considered a weak-field ligand, leading to high-spin complexes for first-row transition metals where applicable. wikipedia.org The electronic structure can be probed using techniques like UV-Visible spectroscopy to observe d-d transitions and density functional theory (DFT) calculations to model orbital energies and electron distribution. ornl.govrsc.org

Table 2: Common Geometries in Metal Coordination Complexes

Coordination Number Geometry Typical d-electron counts Example Ion Shape
4 Tetrahedral d⁰, d⁵, d¹⁰ [CoBr₄]²⁻
4 Square Planar d⁸ [Ni(CN)₄]²⁻, [PtCl₂(NH₃)₂]
5 Trigonal Bipyramidal - Fe(CO)₅
5 Square Pyramidal - [VO(H₂O)₄]²⁺
6 Octahedral Most common for transition metals [Cr(NCS)₆]³⁻, [Co(NH₃)₆]³⁺

Reactivity and Stability Profiles of this compound Coordination Compounds

The thermodynamic stability of a complex in solution is quantified by its formation constant (K_f), with larger values indicating greater stability. scispace.comlibretexts.org Complexes of this compound that benefit from the chelate effect are expected to have significantly higher formation constants compared to analogous complexes with monodentate isothiocyanates. shivajichk.ac.in Factors that influence stability include:

The nature of the metal ion: The stability generally follows the Irving-Williams series for high-spin octahedral M²⁺ complexes: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

The HSAB principle: Stable complexes are formed between hard acids and hard bases, and soft acids and soft bases. wikipedia.org

The reactivity profile of these complexes often involves ligand substitution reactions. nih.gov The coordinated this compound ligand can be displaced by other ligands, or it can undergo reactions itself. The kinetic stability, or lability, of the complex refers to the rate at which these substitution reactions occur. quora.com Chelation generally reduces the lability of a complex, making it more kinetically inert. The reactivity of the isothiocyanate group itself can also be modified upon coordination. The change in electron density upon binding to a metal can alter its susceptibility to nucleophilic attack at the carbon atom.

Biological Activities and Mechanistic Investigations of 1,3 Diisothiocyanatopropane and Its Derivatives

Cytotoxic Effects in Advanced Biological Systems

Derivatives of 1,3-diisothiocyanatopropane (B21697) have demonstrated notable cytotoxic effects against various cancer cell lines. The structural characteristics of these compounds play a crucial role in their ability to inhibit cancer cell proliferation and viability.

Molecular Mechanisms of Cell Death Induction

The cytotoxic activity of these compounds is underpinned by their ability to trigger programmed cell death, primarily through the activation of apoptosis and perturbation of the cell cycle.

Research has shown that derivatives of this compound can initiate apoptosis through caspase-dependent pathways. For instance, bis(isothiocyanatomethyl)benzene, a derivative, has been found to retard the growth of cancer cells by inducing apoptosis via the caspase-3 pathway. nih.gov This intrinsic pathway of apoptosis is a key mechanism for the elimination of cancerous cells. frontiersin.orgnih.gov The activation of effector caspases like caspase-3 is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. researchgate.netscispace.com

Similarly, studies on 1,3-disubstituted thiourea (B124793) derivatives, which share structural similarities, have demonstrated strong pro-apoptotic activity. nih.gov Certain derivatives within this class have been observed to induce late-stage apoptosis in colon and leukemia cancer cell lines. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Interleukin-6 Regulation)

Beyond direct cell-killing mechanisms, derivatives of this compound can also modulate inflammatory signaling pathways that are often dysregulated in cancer. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that can promote tumor growth and survival. dntb.gov.ua

Investigations into 1,3-disubstituted thiourea derivatives have revealed their capacity to act as inhibitors of IL-6. nih.gov In studies involving colon cancer cell lines, these derivatives were found to significantly decrease the secretion of IL-6, suggesting a potential anti-inflammatory component to their anticancer activity. nih.gov By downregulating IL-6, these compounds may help to create a less favorable microenvironment for tumor progression.

Differential Cytotoxicity Against Various Cell Lines

The efficacy of anticancer agents is often evaluated by their ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have shown promising differential cytotoxicity.

Bis(isothiocyanatomethyl)benzene, for example, has demonstrated anticancer activity against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cell lines, while exhibiting comparatively less cytotoxicity towards peripheral blood mononuclear cells (PBMCs), which are normal immune cells. nih.gov This selectivity is a crucial attribute for potential therapeutic agents, as it can lead to fewer side effects in clinical applications.

Similarly, certain 1,3-disubstituted thiourea derivatives have displayed high cytotoxicity against colon, prostate, and leukemia cancer cell lines, with a favorable selectivity profile when compared to normal human keratinocyte cells (HaCaT). nih.gov

The table below summarizes the cytotoxic activity of a derivative, bis(isothiocyanatomethyl)benzene, against various cell lines.

Cell LineCell TypeEffect
HeLaCervical CancerInhibition of carcinogenesis nih.gov
MCF-7Breast CancerInhibition of carcinogenesis nih.gov
MDA-MB-231Breast CancerInhibition of carcinogenesis nih.gov
PBMCNormal Immune CellsLess cytotoxicity nih.gov

Antineoplastic Potential and Pharmacological Exploration

The antineoplastic potential of this compound derivatives extends to their broader pharmacological profile and potential for further development. The synthesis of novel derivatives allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity. nih.govnih.gov

Aliphatic diisothiocyanates and their conjugates have been shown to be significantly more active than their mono-isothiocyanate counterparts, indicating that the presence of two isothiocyanate groups enhances their antiproliferative activity. nih.gov The exploration of various synthetic derivatives, including those with different substituents, is an active area of research to identify compounds with improved therapeutic indices. mdpi.comresearchgate.net The ability of these compounds to target multiple pathways, including apoptosis induction and modulation of inflammatory signals, underscores their potential as multifaceted anticancer agents. nih.govnih.gov

In Vitro Efficacy in Cancer Research Models

The in vitro anticancer activity of aliphatic diisothiocyanates has been demonstrated across various cancer cell lines. While specific data for this compound is limited in publicly available literature, studies on its close structural analogs provide significant insights into its potential efficacy. For instance, 1,4-diisothiocyanatobutane, an aliphatic diisothiocyanate with a slightly longer carbon chain, has shown potent antiproliferative activity.

Research has demonstrated that this aliphatic diisothiocyanate is a potent inhibitor of cancer cell growth, with IC50 values in the sub-micromolar range for several human cancer cell lines. This suggests that the presence of two isothiocyanate groups within a flexible aliphatic chain contributes to significant cytotoxicity against cancer cells. The cytotoxic effects of these compounds are generally attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of an Aliphatic Diisothiocyanate Analog (1,4-diisothiocyanatobutane)

Cancer Cell LineCell Line TypeIC50 (μM)Reference
LoVoColon Carcinoma0.68 ± 0.09 nih.gov
A2780Ovarian Cancer0.32 ± 0.07 nih.gov
MV-4-11Human B-cell Leukemia0.22 ± 0.05 nih.gov
U-937Histiocytic Lymphoma0.72 ± 0.06 nih.gov

Consideration of Selectivity and Therapeutic Indices

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Isothiocyanates have been noted for their potential to exhibit such selectivity. The underlying mechanism for this selectivity is thought to be linked to the differences in cellular metabolism and redox balance between cancerous and non-cancerous cells. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The anticancer effects of isothiocyanates are often mediated through their interaction with a variety of cellular proteins, including enzymes and receptors. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic moieties on proteins, such as the thiol groups of cysteine residues, leading to the modulation of protein function.

Identification of Specific Biological Targets

A primary mechanism by which ITCs are thought to exert their anticancer effects is through the inhibition of enzymes involved in carcinogenesis and cell proliferation. While direct enzyme inhibition data for this compound is not extensively documented, the broader class of isothiocyanates is known to target several key enzymes.

One of the well-studied targets of ITCs is tubulin. By covalently binding to cysteine residues on tubulin, certain ITCs can disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Aliphatic diisothiocyanates, in particular, have been identified as potent inhibitors of tubulin polymerization. nih.gov

Another important class of enzymes targeted by ITCs are histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Several ITCs have been shown to inhibit HDAC activity, contributing to their anticancer effects.

Structure-Activity Relationship Elucidation for Bioactivity

The biological activity of isothiocyanates is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the features that contribute to their potency and selectivity.

For aliphatic diisothiocyanates, the length of the alkane chain separating the two isothiocyanate groups appears to be a critical determinant of their activity. The high potency of 1,4-diisothiocyanatobutane suggests that a certain degree of flexibility and distance between the two reactive groups is optimal for interacting with biological targets. nih.gov It is plausible that the two isothiocyanate moieties can engage in bivalent binding with target proteins, leading to enhanced affinity and inhibitory activity. The propane (B168953) linker in this compound would provide a slightly shorter and potentially more constrained conformation, which could influence its interaction with specific targets.

In comparison to their aromatic counterparts, aliphatic diisothiocyanates have been shown to be more potent in some studies. nih.gov This suggests that the electronic and steric properties of the linker between the isothiocyanate groups play a significant role in their biological activity. The absence of a bulky aromatic ring in aliphatic diisothiocyanates may allow for better access to the binding sites of target proteins. Further research is needed to fully delineate the SAR for this class of compounds and to optimize their structure for maximal anticancer efficacy.

Advanced Applications of 1,3 Diisothiocyanatopropane in Interdisciplinary Sciences

Material Science and Engineering Applications

The bifunctional nature of 1,3-diisothiocyanatopropane (B21697), possessing two reactive isothiocyanate groups, makes it a candidate for the synthesis and modification of polymers and other materials. Its ability to form stable linkages with various functional groups is a key attribute in these applications.

Poly(urethane urea)s (PUUs) are a class of polymers known for their excellent mechanical properties. The incorporation of polysulfide bonds into the polymer backbone can impart self-healing capabilities. While diisocyanates are fundamental building blocks for polyurethanes, the synthesis of PUUs typically involves the reaction of a diisocyanate with a mixture of diols and diamines.

The isothiocyanate groups of this compound can react with amines to form thiourea (B124793) linkages and with alcohols to form thiocarbamate linkages, analogous to the urea (B33335) and urethane (B1682113) bonds formed from isocyanates. This reactivity suggests its potential use in the synthesis of polymers that are analogous to polyurethanes and polyureas. Although direct research on the use of this compound in poly(urethane urea) polysulfides is not extensively documented in the provided search results, the fundamental reactions of isothiocyanates allow for the theoretical inclusion of this compound in such polymer systems. The propane (B168953) backbone provides flexibility, while the isothiocyanate groups offer reactive sites for polymerization.

Cross-linking is a critical process for enhancing the mechanical strength and stability of polymers and hydrogels. Cross-linking agents are molecules that can form bridges between polymer chains, creating a three-dimensional network. The two isothiocyanate groups of this compound allow it to act as a bifunctional cross-linker.

In polymer systems containing nucleophilic functional groups such as amines or thiols, this compound can form covalent cross-links. For instance, in a polymer with pendant amine groups, each isothiocyanate group can react with an amine to form a stable thiourea bridge. This type of cross-linking can improve the material's resistance to solvents, heat, and mechanical stress.

Hydrogels, which are water-swollen polymer networks, often require cross-linking to maintain their structural integrity. The use of a bifunctional cross-linker like this compound could be advantageous in hydrogels based on polymers like chitosan (B1678972) or polyethyleneimine, which are rich in amine groups. The reaction would proceed in aqueous conditions, which is often a requirement for hydrogel synthesis. The length of the propane spacer in this compound would influence the cross-link density and, consequently, the swelling and mechanical properties of the resulting hydrogel.

PropertyPotential Effect of this compound Cross-linking
Mechanical Strength Increased due to the formation of a covalent network
Swelling Ratio Decreased as a result of higher cross-link density
Thermal Stability Enhanced due to the stability of thiourea linkages
Biocompatibility Dependent on the overall composition and any unreacted isothiocyanate groups

Surface modification is a key strategy to improve the biocompatibility and functionality of biomaterials and nanostructures. The isothiocyanate group is known for its ability to react with primary amine groups present on the surface of proteins and other biomolecules, forming stable thiourea bonds. This reactivity makes this compound a potential tool for surface functionalization.

For biomaterials, creating a surface that can interact favorably with biological systems is crucial. By treating a biomaterial that has surface amine groups with this compound, one of the isothiocyanate groups can bind to the surface, leaving the other available for further reaction. This second isothiocyanate group can then be used to attach other molecules, such as peptides, proteins, or drugs, to tailor the surface properties of the biomaterial.

Similarly, the surface of nanostructures, such as nanoparticles or nanotubes, can be modified. For example, silica (B1680970) nanoparticles with aminated surfaces could be functionalized with this compound. This would introduce reactive handles on the nanoparticle surface, enabling their conjugation to targeting ligands for biomedical applications or to other molecules for catalytic or sensing purposes.

Click Chemistry Methodologies Incorporating this compound

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. While the most prominent click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the broader concept encompasses other efficient and bio-orthogonal reactions.

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The reaction of isothiocyanates with amines is a well-established bioconjugation method. The high reactivity and specificity of the isothiocyanate group towards primary amines on biomacromolecules like proteins (e.g., the epsilon-amino group of lysine (B10760008) residues) allow for efficient labeling under physiological conditions.

This compound, with its two reactive ends, can be used in bio-orthogonal conjugation strategies. For instance, one isothiocyanate group could be reacted with a small molecule probe (like a fluorescent dye), and the resulting monofunctionalized probe could then be used to label a protein of interest within a cell. Alternatively, it could be used to link two different biomacromolecules together, provided they both have accessible amine groups. While not a "click" reaction in the strictest sense of the CuAAC, the efficiency and selectivity of the isothiocyanate-amine reaction align with the principles of click chemistry.

While the classic click chemistry approach to synthesizing 1,2,3-triazoles involves the cycloaddition of an azide (B81097) and an alkyne, other synthetic routes exist for different triazole isomers. Research has shown that isothiocyanates can serve as precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. idosi.orgnih.govresearchgate.netresearchgate.net

The synthesis typically involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative. idosi.orgresearchgate.net The initial step is an addition reaction where the hydrazine nitrogen attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization, often under acidic or basic conditions, to form the 1,2,4-triazole ring. idosi.orgresearchgate.net

Using this compound in such a reaction scheme could lead to the formation of molecules containing two triazole rings linked by a propane spacer. This approach allows for the creation of symmetrical, bifunctional molecules that could be used as building blocks for more complex structures or as ligands for metal coordination.

Reactant 1Reactant 2IntermediateProduct
IsothiocyanateHydrazine derivativeThiosemicarbazide1,2,4-Triazole

This reaction pathway, while not a cycloaddition, represents an efficient method for constructing triazole-containing molecules from isothiocyanate precursors. The versatility of this reaction allows for a wide range of substituents to be incorporated into the final triazole product, depending on the starting hydrazine and isothiocyanate.

Applications in Combinatorial Chemistry and Drug Discovery Platforms

This compound is a valuable bifunctional crosslinker utilized in combinatorial chemistry to rapidly generate large libraries of compounds for drug discovery. chemrxiv.org This approach, known as dynamic combinatorial chemistry (DCC), allows for the in-situ synthesis and screening of potential ligands for biological targets. nih.gov The core principle involves creating a diverse collection of molecules (a dynamic combinatorial library or DCL) that can interconvert through reversible reactions. nih.govnih.gov When a biological target like a protein is introduced, it can bind to the most suitable compound in the library, shifting the equilibrium to favor the formation of that specific binder. nih.gov

The reactivity of the isothiocyanate groups in this compound with nucleophiles, particularly the amino groups of lysine residues or the N-terminus of proteins, is key to its application. This reaction forms stable thiourea bridges. chemrxiv.org By reacting this compound with various building blocks containing amine groups, diverse libraries of potential bioactive molecules can be constructed. crsubscription.com This strategy accelerates the identification of "hit" compounds, which can then be optimized into lead compounds for drug development. nih.govnih.gov

FeatureDescriptionRelevance in Drug Discovery
Bifunctional Nature Possesses two reactive isothiocyanate groups connected by a flexible propane linker.Allows for the cross-linking of different molecular building blocks to create diverse chemical structures. chemrxiv.orgnih.gov
Thiourea Linkage Forms stable thiourea bonds upon reaction with primary and secondary amines. chemrxiv.orgThiourea moieties are present in many biologically active compounds and can participate in crucial hydrogen bonding interactions with protein targets.
Library Generation Enables the rapid synthesis of a large number of structurally related compounds in a single reaction vessel. crsubscription.comFacilitates high-throughput screening to identify compounds with desired biological activity, accelerating the early stages of drug discovery.
Target-Directed Synthesis In the presence of a biological target, the library equilibrium shifts to amplify the production of the best binding compound. nih.govIncreases the efficiency of identifying potent and selective ligands for specific pharmacological targets. nih.gov

Integration into Advanced Sensing and Imaging Systems

The chemical properties of this compound make it a useful component in the development of advanced sensing and imaging technologies. Its ability to act as a cross-linking agent is fundamental to these applications. mdpi.com In biosensors, recognition molecules like antibodies or enzymes must be immobilized on a sensor surface to detect target analytes. mdpi.com this compound can covalently link these biomolecules to the sensor substrate, ensuring stability and functionality. yusiyy.com

In the realm of bioimaging, fluorescent probes are essential for visualizing cellular structures and processes. mdpi.comnih.gov Isothiocyanate groups are commonly used to attach fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), to molecules of interest, like proteins or antibodies. yusiyy.comthermofisher.com This creates fluorescently labeled probes that can specifically target and illuminate particular cellular components. yusiyy.com For instance, a fluorescently labeled antibody can be used to detect the presence of a specific antigen within a cell. yusiyy.com While this compound itself is not a dye, its bifunctional nature allows it to link fluorescent reporters to targeting moieties, contributing to the design of sophisticated imaging agents. nih.gov The development of such probes requires materials with high target selectivity, stability, and biocompatibility to generate high-contrast images for accurate diagnosis. researchgate.net

Molecular Scaffold Design in Drug Discovery and Chemical Biology

A molecular scaffold is a core chemical structure to which various functional groups can be attached to create a family of related compounds. mdpi.comnih.gov The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug design. nih.govbeilstein-journals.org this compound serves as a versatile and flexible scaffold for creating novel bioactive compounds. mdpi.com

Utilization of this compound as a Core Scaffold for Bioactive Compounds

The this compound molecule provides a simple, flexible three-carbon chain that can be readily functionalized. By reacting its two isothiocyanate ends with different amine-containing molecules, chemists can systematically build a wide array of derivatives. nih.gov This modular approach allows for the exploration of structure-activity relationships (SAR), where the biological activity of the compounds is correlated with their chemical structures. The thiourea linkages formed are bioisosteres for amide bonds and can enhance properties like metabolic stability. mdpi.com This strategy has been used to develop molecules with potential anticancer and other therapeutic activities. nih.govmdpi.com The design process often involves computational methods, such as molecular docking, to predict how the synthesized compounds will interact with their biological targets. mdpi.com

Engineering of Scaffolds for Tissue Regeneration and Biomedical Devices

In tissue engineering and regenerative medicine, scaffolds provide a temporary, three-dimensional framework that supports cell growth and guides the formation of new tissue. nih.goviipseries.org These scaffolds should ideally mimic the natural extracellular matrix (ECM). iipseries.org Hydrogels, which are water-swollen polymer networks, are frequently used for this purpose due to their tissue-like properties. nih.govmdpi.com

Application AreaRole of this compoundDesired Scaffold Properties
Tissue Engineering Cross-linking agent for biopolymers (e.g., chitosan, gelatin) to form hydrogel scaffolds. mdpi.comresearchgate.netBiocompatibility, biodegradability, appropriate mechanical strength, interconnected porosity. nih.govmdpi.com
Regenerative Medicine Creates stable 3D structures that mimic the extracellular matrix to support cell proliferation and differentiation. iipseries.orgnih.govOsteoconductivity (for bone), neuroconductivity (for nerves), controlled release of growth factors. iipseries.orgnih.gov
Biomedical Devices Surface modification agent to attach bioactive molecules and improve biocompatibility. nih.govEnhanced cell adhesion, reduced inflammatory response, improved tissue integration. frontiersin.org

Rational Design Principles for Scaffold Optimization

The rational design of scaffolds, whether for drug discovery or tissue engineering, involves a systematic approach to optimize their function. researchgate.netnih.govtue.nl This process aims to create materials with precisely controlled properties tailored for a specific application. tue.nl

Key principles for optimizing scaffolds based on linkers like this compound include:

Tuning Mechanical Properties: The mechanical strength and elasticity of a scaffold are critical, especially in applications like bone regeneration where it must bear a load. researchgate.net The degree of cross-linking directly influences these properties; a higher concentration of the cross-linking agent generally leads to a stiffer, more robust material. nih.gov

Controlling Porosity and Architecture: For tissue engineering, the scaffold must have an interconnected pore structure to allow for cell infiltration and nutrient flow. mdpi.com The design process can involve techniques like salt leaching or 3D printing to create specific pore sizes and geometries that mimic the target tissue. nih.govnih.gov

Incorporating Bioactivity: The scaffold itself can be made bioactive. nih.gov This can be achieved by using a cross-linker like this compound to immobilize growth factors, peptides, or other signaling molecules within the scaffold matrix. mdpi.com These molecules can then be released in a controlled manner to direct cell behavior and enhance tissue regeneration. nih.govmdpi.com

Biodegradability: For many internal applications, the scaffold should degrade over time as the new tissue forms, eventually being replaced completely. The choice of polymer and the type and density of cross-links determine the degradation rate, which should ideally match the rate of tissue formation. nih.gov

By systematically applying these design principles, researchers can engineer advanced, multifunctional scaffolds for a wide range of biomedical applications. mdpi.com

Future Research Trajectories and Translational Outlook

Exploration of Novel Reaction Pathways and Synthetic Efficiencies

The future development of applications for 1,3-diisothiocyanatopropane (B21697) is intrinsically linked to the efficiency and scalability of its synthesis. Currently, detailed synthetic routes specifically for this compound are not widely reported in peer-reviewed literature, though its commercial availability suggests established production methods exist. Future research should prioritize the development and optimization of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

General methods for isothiocyanate synthesis, such as the decomposition of dithiocarbamate (B8719985) salts, could be further optimized for this specific bifunctional molecule. nih.gov Investigations into catalytic processes, flow chemistry, and the use of less hazardous starting materials would be of significant value. A comparative analysis of different synthetic strategies would be beneficial, as outlined in the table below.

Synthetic ApproachPotential AdvantagesResearch Focus
From 1,3-Diaminopropane Readily available starting material.Development of milder and more efficient thiocarbonylating agents to replace hazardous reagents like thiophosgene (B130339).
From 1,3-Dihalopropane Cost-effective starting materials.Optimization of reaction conditions with thiocyanate (B1210189) salts to maximize the yield of the isothiocyanate over the thiocyanate isomer. researchgate.net
Catalytic Methods Potential for improved atom economy and reduced waste.Exploration of transition metal or organocatalysts for the direct conversion of precursors to this compound.

Improving the synthetic efficiency will be crucial for making this compound more accessible for extensive research and potential commercial applications.

In-Depth Elucidation of Biological Mechanisms and Target Validation

Isothiocyanates as a class are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. foodandnutritionjournal.orguea.ac.uk These effects are often attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular targets, such as cysteine residues in proteins. foodandnutritionjournal.org

Future research into this compound should focus on systematically screening for and validating its biological activities. Key research trajectories include:

Antimicrobial Activity: Investigating its efficacy against a broad panel of pathogenic bacteria and fungi, with a view to its potential use in food preservation or as a surface disinfectant. foodandnutritionjournal.org

Anticancer Potential: Exploring its effects on various cancer cell lines to determine its antiproliferative and pro-apoptotic capabilities. uea.ac.uk Given its bifunctional nature, it may have unique mechanisms of action compared to monofunctional isothiocyanates.

Enzyme Inhibition: Identifying specific protein targets through proteomics and activity-based protein profiling to understand its mechanism of action at a molecular level.

A thorough toxicological evaluation will also be essential to establish a safety profile for any potential therapeutic applications.

Expansion into Untapped Material Science Domains

The presence of two reactive isothiocyanate groups makes this compound a valuable crosslinking agent and monomer for polymer synthesis. Patent literature has already indicated its potential use in the formation of polyurethanes and other nitrogen-containing polymers. Future research in material science could explore its incorporation into a variety of polymeric structures to create novel materials with tailored properties.

Potential areas for investigation include:

High-Refractive-Index Polymers: Isothiocyanates can be used to synthesize sulfur-containing polymers that often exhibit high refractive indices, making them suitable for optical applications such as lenses.

Self-Healing Polymers: The reversible nature of some reactions involving isothiocyanate groups could be exploited to design self-healing materials.

Functional Coatings: Its ability to react with surface functional groups could be utilized to develop functional coatings with antimicrobial or antifouling properties.

The bifunctionality of this compound offers the potential to create crosslinked polymer networks with enhanced thermal and mechanical stability.

Advanced Computational Modeling and Simulation of Molecular Interactions

Computational chemistry can provide valuable insights into the reactivity and interaction of this compound with biological and chemical systems, guiding experimental work and accelerating the discovery process. Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum mechanics to model reaction pathways for its synthesis and its reactions with nucleophiles, which can aid in optimizing reaction conditions.

Molecular Docking: Simulating the interaction of this compound with the active sites of enzymes or other protein targets to predict its biological activity and guide the design of more potent derivatives.

Polymer Property Prediction: Employing molecular dynamics simulations to predict the properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and optical properties.

These computational approaches can help to rationalize experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level.

Preclinical Development and Potential for Clinical Translation of this compound-Derived Agents

Should initial biological screenings prove promising, a clear trajectory for the preclinical development of this compound or its derivatives will be necessary. This would involve a multidisciplinary approach encompassing medicinal chemistry, pharmacology, and toxicology.

Key milestones in this trajectory would include:

Lead Optimization: Synthesizing and testing a library of analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in animal models of disease, such as cancer or infectious diseases.

Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of promising candidates to ensure their safety and suitability for further development.

While the clinical translation of any new chemical entity is a long and complex process, the known biological activities of the isothiocyanate functional group provide a strong rationale for the exploration of this compound-derived agents as potential therapeutic candidates.

Q & A

Q. What frameworks resolve conflicts between mechanistic hypotheses and empirical data?

  • Methodological Answer : Apply Bayesian inference to update hypothesis credibility based on new evidence. For example, if in vitro genotoxicity (Ames test) conflicts with in vivo results, calculate posterior probabilities using prior data on metabolic activation. Triangulate findings with orthogonal assays (e.g., Comet assay for DNA damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.